

Head-to-Head Comparison of Cardiovascular Safety: (-)-GSK598809 vs. R-VK4-116

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Compound of Interest				
Compound Name:	(-)-GSK598809			
Cat. No.:	B8085408	Get Quote		

A detailed analysis for researchers and drug development professionals.

The development of novel therapeutics, particularly for substance use disorders, necessitates a rigorous evaluation of cardiovascular safety. This guide provides a head-to-head comparison of the cardiovascular safety profiles of two dopamine D3 receptor antagonists, **(-)-GSK598809** and R-VK4-116, based on available preclinical data. The evidence indicates a more favorable cardiovascular safety profile for R-VK4-116.

Executive Summary

Current research highlights a significant difference in the cardiovascular risk profiles of (-)-GSK598809 and R-VK4-116. Preclinical studies have demonstrated that (-)-GSK598809 can potentiate the hypertensive effects of cocaine, raising concerns about its safety in patient populations where substance use relapse is possible.[1][2][3] In contrast, R-VK4-116 has been shown to not potentiate the adverse cardiovascular effects of cocaine or oxycodone and may even attenuate them.[4][5]

In Vivo Cardiovascular Safety (-)-GSK598809

In a study using conscious, freely-moving telemetered dogs, **(-)-GSK598809** was found to increase the hemodynamic effect of cocaine. The increase in blood pressure following intravenous cocaine administration was significantly greater in animals pretreated with **(-)-GSK598809** compared to those who received a vehicle. This suggests a potential for



unacceptable cardiovascular risks for **(-)-GSK598809**, particularly as a treatment for cocaine use disorder.

R-VK4-116

Conversely, studies in freely-moving rats with surgically-implanted telemetry transmitters have shown that R-VK4-116 does not have unwanted cardiovascular effects when co-administered with oxycodone or cocaine. In fact, R-VK4-116 was observed to dose-dependently reduce cocaine-induced increases in both blood pressure and heart rate. These findings highlight the cardiovascular safety of R-VK4-116 and support its continued development for treating opioid and cocaine use disorders.

Table 1: Summary of In Vivo Cardiovascular Effects

Compound	Animal Model	Co- administere d Drug	Effect on Blood Pressure	Effect on Heart Rate	Citation
(-)- GSK598809	Dog	Cocaine	Potentiated cocaine-induced increase	Increased in a dose-related manner with cocaine	
R-VK4-116	Rat	Cocaine	Attenuated cocaine-induced increase	Blocked cocaine- induced increase	
R-VK4-116	Rat	Oxycodone	Attenuated oxycodone-induced increase	Attenuated oxycodone-induced increase	

In Vitro Cardiac Safety: hERG Channel Inhibition

The human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a critical component in cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and



potentially fatal arrhythmias.

R-VK4-116

An in vitro safety evaluation of R-VK4-116 demonstrated a low potential for off-target toxicity. Specifically, R-VK4-116 was found to inhibit the hERG channel only at a high concentration of 100 μ M. This suggests a lower risk of drug-induced QT prolongation at therapeutically relevant concentrations.

Table 2: In Vitro hERG Inhibition Data for R-VK4-116

Compound	Assay	Concentration for >50% Inhibition	Citation
R-VK4-116	CiPA (Comprehensive in vitro Proarrhythmia Assay)	100 μΜ	

No direct comparative in vitro hERG data for **(-)-GSK598809** was identified in the provided search results.

Experimental Protocols In Vivo Cardiovascular Telemetry Studies

The in vivo cardiovascular effects of both compounds were assessed using telemetry in conscious, freely-moving animals. This methodology allows for the continuous monitoring of cardiovascular parameters such as blood pressure and heart rate without the confounding effects of anesthesia or restraint.

- Animal Models: Studies on (-)-GSK598809 were conducted in dogs, while research on R-VK4-116 utilized rats.
- Surgical Implantation: Animals were surgically implanted with telemetry transmitters to measure cardiovascular parameters.
- Drug Administration: The dopamine D3 receptor antagonists or a vehicle were administered prior to the administration of cocaine or oxycodone.



 Data Collection: Hemodynamic data, including blood pressure and heart rate, were continuously recorded and analyzed.

In Vitro hERG Assay (for R-VK4-116)

The potential for R-VK4-116 to inhibit the hERG channel was evaluated as part of a comprehensive in vitro safety panel.

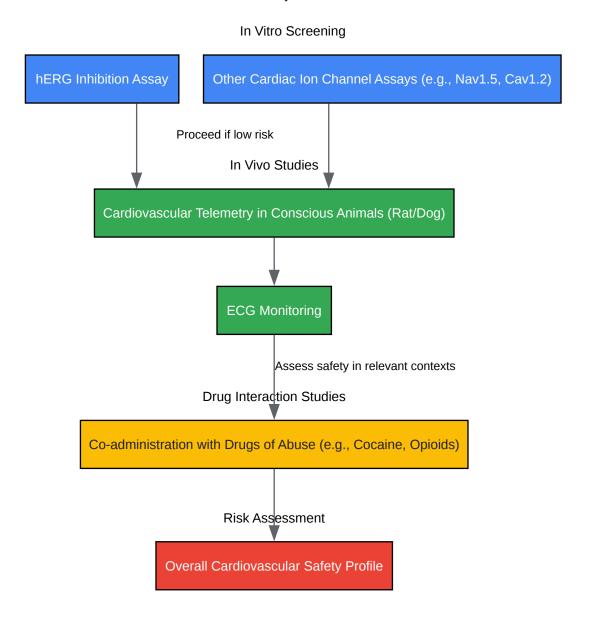
- Assay Type: The Comprehensive in vitro Proarrhythmia Assay (CiPA) was utilized, which includes electrophysiological assessments of various cardiac ion channels.
- Method: The inhibitory effects of R-VK4-116 were tested across a range of concentrations on cells expressing the hERG channel.
- Endpoint: The concentration at which R-VK4-116 caused a significant inhibition (typically >50%) of the hERG current was determined.

Visualizing the Cardiovascular Safety Assessment Workflow

The following diagram illustrates a typical workflow for assessing the cardiovascular safety of drug candidates, as informed by the methodologies described in the cited research.



Cardiovascular Safety Assessment Workflow



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Caption: A flowchart of the typical experimental workflow for cardiovascular safety assessment.

Conclusion

The available preclinical data strongly suggests that R-VK4-116 possesses a more favorable cardiovascular safety profile than **(-)-GSK598809**. While **(-)-GSK598809** has been shown to exacerbate the adverse cardiovascular effects of cocaine, R-VK4-116 appears to be devoid of such liabilities and may even offer a protective effect. This distinction is critical for the



development of medications intended for populations where polysubstance use or relapse is a concern. Further clinical investigation is warranted to confirm these preclinical findings in humans.

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